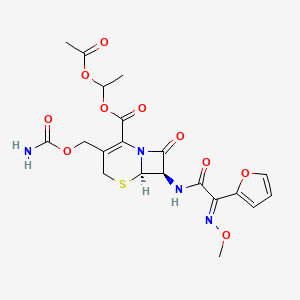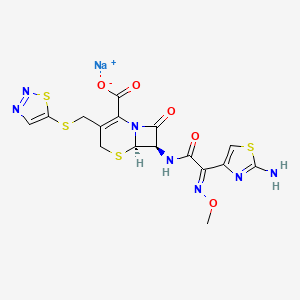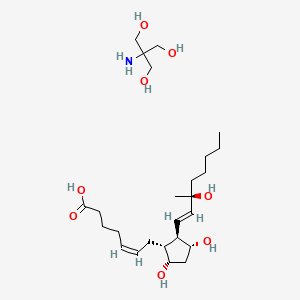
Carboprost tromethamine
Vue d'ensemble
Description
Le carboprost trométhamine est un analogue synthétique de la prostaglandine F2α, spécialement conçu pour imiter les effets de l’hormone naturelle. Il est principalement utilisé en obstétrique pour gérer les hémorragies postpartum et induire le travail. Le composé est connu pour ses puissantes propriétés utérotoniques, ce qui le rend efficace pour contrôler les saignements importants après l’accouchement .
Applications De Recherche Scientifique
Carboprost tromethamine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study prostaglandin analogues and their chemical properties.
Biology: Investigated for its role in cellular signaling pathways and its effects on different cell types.
Medicine: Extensively used in obstetrics to manage postpartum hemorrhage and induce labor. .
Industry: Utilized in the pharmaceutical industry for the development of new uterotonic agents and other therapeutic compounds
Mécanisme D'action
Le carboprost trométhamine exerce ses effets en se liant aux récepteurs de la prostaglandine E2 dans l’utérus, ce qui entraîne des contractions myométriales. Ces contractions aident à expulser le placenta et à réduire les saignements postpartum. Le mécanisme du composé implique l’activation de voies de signalisation intracellulaires qui augmentent les niveaux de calcium dans les cellules musculaires utérines, favorisant la contraction .
Composés similaires :
Dinoprost trométhamine : Un autre analogue de la prostaglandine ayant des propriétés utérotoniques similaires.
Misoprostol : Un analogue de la prostaglandine E1 utilisé pour des indications similaires, mais avec des propriétés pharmacocinétiques différentes.
Sulprostone : Un analogue de la prostaglandine E2 aux effets utérotoniques puissants
Unicité : Le carboprost trométhamine est unique en raison de sa méthylation spécifique en position C-15, ce qui améliore sa stabilité et son activité biologique. Cette modification le rend plus efficace pour induire les contractions utérines par rapport aux autres analogues de prostaglandines .
Safety and Hazards
Orientations Futures
Carboprost Tromethamine is used to end pregnancy and to stop or treat bleeding that happens after a birth or an abortion . It is also used in the treatment of postpartum hemorrhage due to uterine atony that has not responded to conventional methods of management . Future research may focus on further understanding its efficacy and safety, and exploring new therapeutic uses .
Analyse Biochimique
Biochemical Properties
Carboprost Tromethamine is a synthetic prostaglandin that binds the prostaglandin E2 receptor, causing myometrial contractions . This interaction with the prostaglandin E2 receptor is crucial for its role in inducing labor or expelling the placenta .
Cellular Effects
This compound has significant effects on various types of cells, particularly those in the uterus. It stimulates myometrial contractions similar to labor contractions at the end of a full-term pregnancy . This effect on uterine cells is critical for its use in managing postpartum hemorrhage and inducing abortion .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the prostaglandin E2 receptor, which leads to myometrial contractions . This binding interaction is key to how this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause transient temperature increases in some patients . This is thought to be due to its effect on hypothalamic thermoregulation .
Dosage Effects in Animal Models
In laboratory animals and humans, large doses of this compound can raise blood pressure, probably by contracting the vascular smooth muscle . With the doses used for terminating pregnancy, this effect has not been clinically significant .
Metabolic Pathways
This compound is metabolized in the lungs and liver, and its metabolites are excreted in urine . This indicates that it is involved in metabolic pathways in these organs.
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, its effects on the uterus suggest that it is effectively transported and distributed to this organ where it exerts its effects .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with prostaglandin receptors on the cell surface to exert its effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le carboprost trométhamine est synthétisé par une série de réactions chimiques à partir de la prostaglandine F2α. L’étape clé implique la méthylation du groupe hydroxyle en C-15 pour former le carbinol tertiaire, ce qui empêche l’oxydation enzymatique et conserve l’activité biologique. Ceci est obtenu en utilisant le réactif de Grignard méthylique ou le triméthylaluminium .
Méthodes de production industrielle : Dans les environnements industriels, la synthèse du carboprost trométhamine implique l’utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la cohérence et l’efficacité. Le processus comprend plusieurs étapes de purification pour isoler le produit souhaité et éliminer toutes les impuretés .
Analyse Des Réactions Chimiques
Types de réactions : Le carboprost trométhamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones correspondantes.
Réduction : Les réactions de réduction peuvent reconvertir le composé sous sa forme alcoolique.
Substitution : Les réactions de substitution peuvent modifier les groupes fonctionnels attachés au squelette de la prostaglandine
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l’hydrure d’aluminium et de lithium et le borohydrure de sodium sont utilisés.
Substitution : Les conditions varient en fonction de la substitution souhaitée, mais impliquent souvent l’utilisation d’acides ou de bases forts
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du carboprost trométhamine, chacun ayant des activités biologiques et des applications thérapeutiques potentielles uniques .
4. Applications de la recherche scientifique
Le carboprost trométhamine a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les analogues de prostaglandines et leurs propriétés chimiques.
Biologie : Investigé pour son rôle dans les voies de signalisation cellulaire et ses effets sur différents types de cellules.
Médecine : Largement utilisé en obstétrique pour gérer les hémorragies postpartum et induire le travail. .
Industrie : Utilisé dans l’industrie pharmaceutique pour le développement de nouveaux agents utérotoniques et d’autres composés thérapeutiques
Comparaison Avec Des Composés Similaires
Dinoprost tromethamine: Another prostaglandin analogue with similar uterotonic properties.
Misoprostol: A prostaglandin E1 analogue used for similar indications but with different pharmacokinetic properties.
Sulprostone: A prostaglandin E2 analogue with potent uterotonic effects
Uniqueness: Carboprost tromethamine is unique due to its specific methylation at the C-15 position, which enhances its stability and biological activity. This modification makes it more effective in inducing uterine contractions compared to other prostaglandin analogues .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Carboprost tromethamine involves the conversion of Prostaglandin F2α to Carboprost tromethamine through several reaction steps.", "Starting Materials": [ "Prostaglandin F2α", "Tromethamine", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Chloroform", "Diethyl ether", "Water" ], "Reaction": [ "Prostaglandin F2α is reacted with Tromethamine in the presence of Sodium hydroxide to form Carboprost", "Carboprost is then treated with Hydrochloric acid to form Carboprost tromethamine", "The resulting Carboprost tromethamine is then purified through a series of solvent extractions using Methanol, Chloroform, and Diethyl ether, followed by recrystallization from Water" ] } | |
| Carboprost is a synthetic prostaglandin. It binds the prostaglandin E2 receptor, causing myometrial contractions, casuing the induction of labour or the expulsion of the placenta. Prostaglandins occur naturally in the body and act at several sites in the body including the womb (uterus). They act on the muscles of the womb, causing them to contract. | |
Numéro CAS |
58551-69-2 |
Formule moléculaire |
C25H47NO8 |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H36O5.C4H11NO3/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25;5-4(1-6,2-7)3-8/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25);6-8H,1-3,5H2/t16?,17?,18?,19?,21-;/m0./s1 |
Clé InChI |
UMMADZJLZAPZAW-QTBVFXFVSA-N |
SMILES isomérique |
CCCCC[C@@](C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |
SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |
SMILES canonique |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O |
Apparence |
Solid powder |
melting_point |
95-105 °C |
Pictogrammes |
Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Carboprost tromethamine dissolves readily in water at room temperature at a concentration greater than 75 mg/mL. |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
15-methylprostaglandin F2alpha-tromethamine carboprost trometamol carboprost tromethamine Hemabate Prostin M-15 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


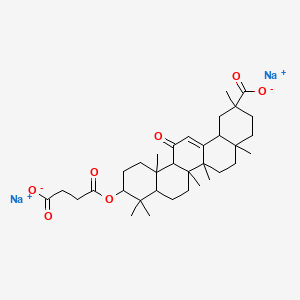
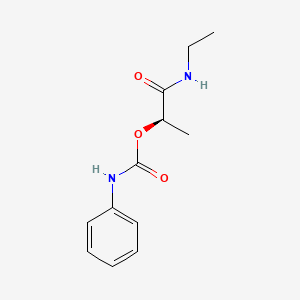
![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1668350.png)
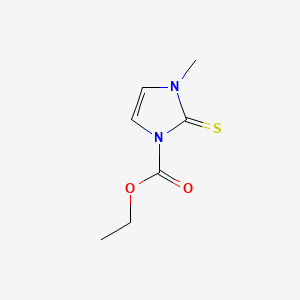
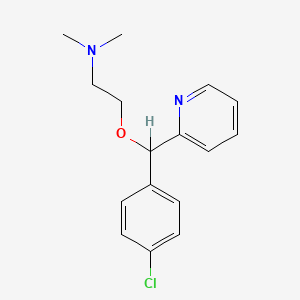
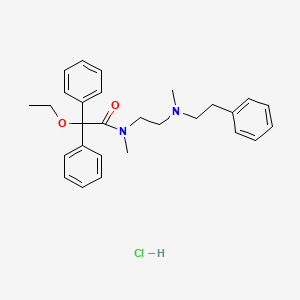



![7-[[(1S)-4-[[(1S)-4-Amino-1-carboxy-4-oxobutyl]-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B1668361.png)

